IACS-8968 S-enantiomer

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

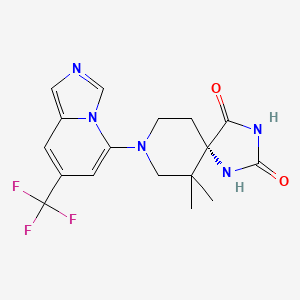

(5S)-6,6-dimethyl-8-[7-(trifluoromethyl)imidazo[1,5-a]pyridin-5-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N5O2/c1-15(2)8-24(4-3-16(15)13(26)22-14(27)23-16)12-6-10(17(18,19)20)5-11-7-21-9-25(11)12/h5-7,9H,3-4,8H2,1-2H3,(H2,22,23,26,27)/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBMTZODMRPHSBC-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC12C(=O)NC(=O)N2)C3=CC(=CC4=CN=CN34)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CN(CC[C@@]12C(=O)NC(=O)N2)C3=CC(=CC4=CN=CN34)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

IACS-8968 S-Enantiomer: A Technical Overview of its Mechanism of Action as a Dual IDO1 and TDO Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The IACS-8968 S-enantiomer is a potent small molecule inhibitor targeting two key enzymes in the kynurenine pathway of tryptophan metabolism: indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). Upregulation of these enzymes is a critical mechanism of immune evasion in the tumor microenvironment. By depleting the essential amino acid tryptophan and producing immunosuppressive metabolites such as kynurenine, IDO1 and TDO foster an environment that inhibits the proliferation and effector function of T-cells, thereby allowing tumor progression. Dual inhibition of both IDO1 and TDO presents a promising strategy in cancer immunotherapy to restore anti-tumor immune responses. This technical guide provides a detailed overview of the mechanism of action of the this compound, based on available data for the racemic compound and structurally related molecules.

Core Mechanism of Action: Targeting the Apoenzyme

While specific mechanistic studies on the this compound are not extensively available in the public domain, research on the closely related and structurally similar compound, IACS-9779, reveals a novel inhibitory mechanism that likely extends to the IACS-8968 series.[1] Unlike many IDO1 inhibitors that compete with the substrate tryptophan for binding to the heme-containing active site of the holoenzyme, IACS-9779 has been shown to bind to the apoenzyme (the enzyme without its heme cofactor).[1] This binding prevents the incorporation of the heme group, which is essential for catalytic activity. This unique mechanism of action can lead to a more profound and sustained inhibition of the IDO1 pathway.

The following diagram illustrates the proposed mechanism of action:

References

The Discovery and Synthesis of the IACS-8968 S-enantiomer: A Potent Dual Inhibitor of IDO1 and TDO

For Immediate Release

This technical guide provides an in-depth overview of the discovery and synthesis of the IACS-8968 S-enantiomer, a potent dual inhibitor of indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO). This document is intended for researchers, scientists, and drug development professionals interested in the medicinal chemistry and preclinical development of novel cancer immunotherapies.

Introduction

In the landscape of cancer immunotherapy, the metabolic pathway involving the degradation of the essential amino acid tryptophan has emerged as a critical axis of immune suppression. Two key enzymes, IDO1 and TDO, are often overexpressed in the tumor microenvironment, leading to the depletion of tryptophan and the accumulation of its metabolite, kynurenine. This process results in the suppression of T-cell activity and the promotion of an immunosuppressive milieu, thereby allowing tumors to evade immune surveillance.

Dual inhibition of both IDO1 and TDO is a promising therapeutic strategy to restore anti-tumor immunity. IACS-8968 has been identified as a potent dual inhibitor of these enzymes. As a chiral molecule, IACS-8968 exists as two non-superimposable mirror images, the S- and R-enantiomers. This guide details the discovery of the S-enantiomer as the more pharmacologically active form (the eutomer) and provides an overview of its synthesis.

Discovery of the this compound

The discovery of the this compound as the more potent inhibitor of IDO1 and TDO was the result of a systematic investigation into the stereochemical requirements for optimal target engagement. While the racemic mixture of IACS-8968 demonstrated promising dual inhibitory activity, the isolation and individual characterization of its enantiomers were crucial to identify the eutomer and minimize potential off-target effects and metabolic liabilities associated with the less active enantiomer (the distomer).

Biological Activity of IACS-8968 Enantiomers

The S- and R-enantiomers of IACS-8968 were separated and evaluated in biochemical and cellular assays to determine their respective inhibitory potencies against IDO1 and TDO. While specific quantitative data for each enantiomer from a head-to-head comparison in a peer-reviewed publication is not publicly available at this time, the development focus on the S-enantiomer strongly indicates its superior activity. The racemic mixture of IACS-8968 has been reported to have a pIC50 of 6.43 for IDO1 and <5 for TDO.[1][2][3]

Table 1: Inhibitory Activity of Racemic IACS-8968

| Target | pIC50 |

| IDO1 | 6.43 |

| TDO | <5 |

Note: Data represents the activity of the racemic mixture. Further studies would be required to delineate the specific contributions of each enantiomer.

The logical workflow for the discovery of the S-enantiomer as the active agent is depicted below.

Synthesis of this compound

The synthesis of the this compound can be achieved through two primary strategies: chiral resolution of the racemic mixture or asymmetric synthesis.

Chiral Resolution

Chiral resolution is a common method for obtaining enantiomerically pure compounds. This process involves the separation of a racemic mixture into its individual enantiomers.

Experimental Protocol: Chiral Resolution of Racemic IACS-8968

-

Racemate Preparation: Synthesize racemic IACS-8968 according to established chemical routes for spirohydantoin compounds.

-

Chiral Stationary Phase Chromatography: Employ preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).

-

Column: A suitable polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), with or without an acidic or basic additive to improve peak shape and resolution.

-

Detection: UV detection at an appropriate wavelength.

-

-

Fraction Collection: Collect the separated enantiomeric peaks.

-

Solvent Evaporation: Remove the solvent under reduced pressure to yield the purified S- and R-enantiomers.

-

Enantiomeric Purity Assessment: Determine the enantiomeric excess (ee) of each fraction using analytical chiral HPLC.

Asymmetric Synthesis

While specific details for the asymmetric synthesis of the this compound are not publicly available, a general approach would involve the use of a chiral starting material or a chiral catalyst to introduce the stereocenter at the spirocyclic core. This method is often more efficient for large-scale production as it avoids the loss of 50% of the material inherent in classical resolution.

Signaling Pathway

The mechanism of action of IACS-8968 involves the inhibition of IDO1 and TDO, which are key enzymes in the kynurenine pathway of tryptophan metabolism. By blocking these enzymes, the this compound is expected to increase tryptophan levels and decrease kynurenine levels in the tumor microenvironment. This modulation of tryptophan metabolism is hypothesized to restore T-cell function and enhance anti-tumor immunity.

Conclusion

The this compound represents a promising therapeutic candidate for cancer immunotherapy through its dual inhibition of IDO1 and TDO. The identification of the S-enantiomer as the eutomer underscores the importance of stereochemistry in drug design and development. Further preclinical and clinical evaluation of the this compound is warranted to fully elucidate its therapeutic potential.

References

IACS-8968 S-enantiomer: A Technical Overview of a Novel Dual IDO1/TDO Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

IACS-8968 is a potent dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), two critical enzymes in the kynurenine pathway of tryptophan metabolism that are implicated in tumor immune evasion. While preclinical data exists for the racemic mixture of IACS-8968, this document focuses on the S-enantiomer, providing a comprehensive technical guide for the research community. This whitepaper details the mechanism of action, relevant signaling pathways, and available data for IACS-8968, with a specific focus on the S-enantiomer where information is available. It also includes generalized experimental protocols for the evaluation of IDO1/TDO inhibitors and visualizations of key biological and experimental processes to facilitate a deeper understanding of this compound and its potential therapeutic applications in oncology.

Introduction to IDO1 and TDO in Cancer Immunology

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are heme-containing enzymes that catalyze the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan, converting it to N-formylkynurenine. This process is a key mechanism of immune suppression within the tumor microenvironment. By depleting tryptophan and producing bioactive metabolites, collectively known as kynurenines, tumors can suppress the proliferation and function of effector T cells and promote the activity of regulatory T cells (Tregs), thereby facilitating immune escape.

The dual inhibition of both IDO1 and TDO is a promising therapeutic strategy. While IDO1 is the more widely studied enzyme and is often upregulated in response to inflammatory stimuli like interferon-gamma (IFN-γ) in various cell types within the tumor, TDO is also expressed in a number of cancers and can serve as a compensatory mechanism when IDO1 is inhibited. Therefore, a dual inhibitor such as IACS-8968 offers the potential for a more complete blockade of this immunosuppressive pathway.

IACS-8968 and its S-enantiomer

IACS-8968 has been identified as a dual inhibitor of both IDO1 and TDO. The racemic mixture has shown activity in preclinical models. However, as with many chiral molecules, the individual enantiomers (R and S) may possess different pharmacological properties, including potency and off-target effects. While specific data for the S-enantiomer of IACS-8968 is not widely available in the public domain, it is crucial for researchers to consider the stereochemistry of this compound in their investigations. The pIC50 values for the racemic mixture of IACS-8968 are reported to be 6.43 for IDO1 and <5 for TDO.

Physicochemical Properties (Racemic IACS-8968)

| Property | Value |

| Molecular Formula | C₂₂H₂₂F₃N₅O₂ |

| Molecular Weight | 457.44 g/mol |

| pIC₅₀ (IDO1) | 6.43 |

| pIC₅₀ (TDO) | < 5 |

Mechanism of Action and Signaling Pathway

The primary mechanism of action of IACS-8968 S-enantiomer is the inhibition of the enzymatic activity of IDO1 and TDO. This inhibition leads to a reduction in the conversion of tryptophan to kynurenine. The downstream effects of this action are multifaceted and aim to restore a pro-inflammatory tumor microenvironment.

Key Downstream Effects of IDO1/TDO Inhibition:

-

Tryptophan Restoration: Increased local concentrations of tryptophan support the proliferation and activation of effector T cells.

-

Reduction of Kynurenine: Decreased levels of kynurenine and its metabolites alleviate their immunosuppressive effects on T cells and other immune cells.

-

Enhanced Anti-Tumor Immunity: The overall effect is a restored ability of the immune system to recognize and eliminate cancer cells.

Preclinical Data (Racemic IACS-8968)

A preclinical study investigated the effect of the racemic mixture of IACS-8968 in combination with the chemotherapeutic agent temozolomide (TMZ) in glioma cells. The study reported that the combination therapy significantly enhanced the cytotoxic effects on glioma cells compared to TMZ alone. This suggests that the inhibition of the IDO/TDO pathway by IACS-8968 can sensitize cancer cells to conventional therapies.

| Cell Line | Treatment | Effect |

| Glioma Cells | IACS-8968 + Temozolomide | Enhanced cytotoxicity compared to Temozolomide alone |

Experimental Protocols

Due to the lack of publicly available, specific protocols for the synthesis and analysis of this compound, this section provides generalized, yet detailed, methodologies for key experiments relevant to the evaluation of IDO1/TDO inhibitors.

General Workflow for IDO1/TDO Inhibitor Screening

In Vitro IDO1/TDO Enzyme Inhibition Assay (General Protocol)

This protocol describes a common method to determine the inhibitory activity of a compound against purified IDO1 or TDO enzyme.

Materials:

-

Recombinant human IDO1 or TDO enzyme

-

L-Tryptophan (substrate)

-

Ascorbic acid

-

Methylene blue

-

Catalase

-

Potassium phosphate buffer (pH 6.5)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Trichloroacetic acid (TCA)

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

-

Add the test compound at various concentrations to the wells of the microplate. Include a positive control (known inhibitor) and a negative control (vehicle).

-

Add the recombinant IDO1 or TDO enzyme to all wells except the blank.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding L-tryptophan to all wells.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding TCA. This also serves to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet precipitated protein.

-

Transfer the supernatant to a new plate.

-

Add Ehrlich's reagent to each well and incubate at room temperature for 10 minutes to allow for color development.

-

Measure the absorbance at 480 nm using a plate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Cell-Based IDO1 Inhibition Assay (General Protocol)

This protocol measures the ability of a compound to inhibit IDO1 activity in a cellular context.

Materials:

-

Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa or SK-OV-3)

-

Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS)

-

Interferon-gamma (IFN-γ)

-

Test compound (e.g., this compound)

-

Reagents for kynurenine measurement (as in 5.2 or for LC-MS/MS)

-

96-well cell culture plate

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Induce IDO1 expression by treating the cells with IFN-γ for 24-48 hours.

-

Remove the medium and replace it with fresh medium containing various concentrations of the test compound.

-

Incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of kynurenine in the supernatant using a suitable method (e.g., colorimetric assay as described above, or more sensitively using HPLC or LC-MS/MS).

-

Determine the IC₅₀ of the compound in the cellular context.

Synthesis and Chiral Separation

Detailed protocols for the asymmetric synthesis or chiral separation of this compound are not currently available in the public literature. Generally, chiral separation of enantiomers can be achieved using techniques such as:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a common method that utilizes a chiral stationary phase to differentially retain the enantiomers, allowing for their separation and collection.

-

Supercritical Fluid Chromatography (SFC): Often provides faster and more efficient separations than HPLC for chiral compounds.

-

Diastereomeric Crystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.

The development of a specific and efficient method for obtaining the enantiomerically pure this compound is a critical step for its further preclinical and clinical development.

Future Directions and Conclusion

IACS-8968 is a promising dual inhibitor of IDO1 and TDO with potential applications in cancer immunotherapy. While the initial preclinical data for the racemic mixture is encouraging, a thorough characterization of the individual enantiomers is essential. Future research should focus on:

-

Determining the specific inhibitory potency (IC₅₀/pIC₅₀) of the S-enantiomer against IDO1 and TDO.

-

Elucidating the detailed pharmacokinetic and pharmacodynamic properties of the S-enantiomer.

-

Conducting in vivo efficacy and toxicity studies with the purified S-enantiomer.

-

Developing and publishing a scalable synthesis or chiral separation method for the S-enantiomer to facilitate broader research.

This technical guide provides a foundational understanding of IACS-8968 and its S-enantiomer within the context of IDO/TDO inhibition. The provided diagrams and generalized protocols offer a starting point for researchers interested in exploring the therapeutic potential of this class of compounds. As more specific data on the this compound becomes available, a more complete picture of its clinical promise will emerge.

IACS-8968 S-enantiomer: A Dual IDO/TDO Inhibitor for Cancer Immunotherapy

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The metabolic enzyme indoleamine 2,3-dioxygenase (IDO1) and the liver- and brain-expressed tryptophan 2,3-dioxygenase (TDO) have emerged as critical mediators of immune suppression within the tumor microenvironment. By catabolizing the essential amino acid tryptophan into kynurenine, these enzymes starve effector T cells and promote the generation of regulatory T cells, thereby facilitating tumor immune evasion. IACS-8968 S-enantiomer is a potent small molecule inhibitor designed to dually target both IDO1 and TDO. This dual inhibition strategy aims to overcome the potential for compensatory upregulation of one enzyme upon the inhibition of the other, offering a more robust approach to restoring anti-tumor immunity. Preclinical evidence suggests that IACS-8968 can effectively modulate the kynurenine pathway and enhance the efficacy of chemotherapy in glioma models. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, quantitative biochemical data, and detailed experimental protocols for its evaluation.

Introduction

The kynurenine pathway of tryptophan metabolism is a key immunosuppressive mechanism hijacked by tumors to foster a tolerant microenvironment. The initial and rate-limiting step of this pathway is catalyzed by either IDO1 or TDO. Overexpression of these enzymes is observed in a variety of malignancies and is often associated with poor prognosis. The resulting depletion of tryptophan and accumulation of its catabolite, kynurenine, exert profound immunosuppressive effects by inhibiting the proliferation and function of effector T cells and natural killer (NK) cells, while promoting the differentiation and activity of regulatory T cells (Tregs).

IACS-8968 is a novel small molecule that has been identified as a dual inhibitor of both IDO1 and TDO. The S-enantiomer of IACS-8968 is the biologically active form of the molecule. By simultaneously blocking both enzymes, this compound offers a promising therapeutic strategy to comprehensively shut down the tryptophan-kynurenine metabolic checkpoint and restore effective anti-tumor immune responses.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the enzymatic activity of both IDO1 and TDO. This dual inhibition leads to a reduction in the conversion of tryptophan to kynurenine within the tumor microenvironment. The consequences of this action are twofold:

-

Restoration of Tryptophan Levels: By preventing tryptophan depletion, this compound ensures that effector T cells have access to this essential amino acid, which is critical for their proliferation and cytotoxic function.

-

Reduction of Kynurenine Production: The inhibition of kynurenine synthesis alleviates its direct immunosuppressive effects, which include the induction of T cell apoptosis and the promotion of Treg differentiation.

The net effect is a shift in the tumor microenvironment from an immunosuppressive to an immunopermissive state, thereby enabling the host's immune system to recognize and eliminate cancer cells.

Figure 1: Mechanism of action of this compound.

Quantitative Data

The inhibitory potency of IACS-8968 has been determined against both IDO1 and TDO. The available data is summarized in the table below.

| Target | pIC50 | Reference |

| IDO1 | 6.43 | [1][2] |

| TDO | <5 | [1][2] |

Table 1: In vitro inhibitory potency of IACS-8968.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.

In Vitro IDO1/TDO Inhibition Assay (Cell-based)

This protocol describes a general method for assessing the inhibitory activity of this compound on IDO1 and TDO in a cellular context, leading to the measurement of kynurenine production.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against IDO1 and TDO in cultured cells.

Materials:

-

Cancer cell line expressing IDO1 (e.g., SK-OV-3, IFN-γ stimulated) or TDO (e.g., U87, LN229).

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Recombinant human interferon-gamma (IFN-γ) for inducing IDO1 expression.

-

This compound.

-

L-Tryptophan.

-

Trichloroacetic acid (TCA).

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).

-

96-well cell culture plates.

-

Spectrophotometer.

Procedure:

-

Cell Seeding: Seed the chosen cancer cell line in a 96-well plate at a density of 5 x 10^4 cells/well and allow to adhere overnight.

-

IDO1 Induction (for IDO1-expressing cells): Treat the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression. For TDO-expressing cells, this step is not necessary.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound.

-

Tryptophan Addition: Add L-tryptophan to each well to a final concentration of, for example, 100 µM.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.

-

Kynurenine Measurement:

-

Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of 30% (w/v) TCA to each well to precipitate proteins.

-

Incubate at 50°C for 30 minutes.

-

Centrifuge the plate at 2500 rpm for 10 minutes.

-

Transfer 100 µL of the supernatant to a new 96-well plate.

-

Add 100 µL of Ehrlich's reagent to each well.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 490 nm using a spectrophotometer.

-

-

Data Analysis: Construct a dose-response curve by plotting the percentage of kynurenine production against the logarithm of the inhibitor concentration. Calculate the IC50 value using a suitable software (e.g., GraphPad Prism).

Figure 2: Workflow for in vitro IDO/TDO inhibition assay.

In Vivo Efficacy Study in a Syngeneic Mouse Model

This protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy of this compound, alone or in combination with other therapies, in a syngeneic mouse model. The glioma study provides a specific example of such an evaluation.[3]

Objective: To assess the effect of this compound on tumor growth and survival in a mouse model of cancer.

Materials:

-

Immunocompetent mice (e.g., C57BL/6).

-

Syngeneic tumor cell line (e.g., LN229 or U87 glioma cells).

-

This compound.

-

Vehicle for drug administration (e.g., 0.5% methylcellulose).

-

Chemotherapeutic agent (e.g., temozolomide - TMZ).[3]

-

Calipers for tumor measurement.

-

Animal housing and care facilities.

Procedure:

-

Tumor Implantation: Subcutaneously implant tumor cells (e.g., 1 x 10^6 cells) into the flank of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment groups:

-

Treatment Administration: Administer the treatments according to the defined schedule.

-

Efficacy Endpoints:

-

Tumor Growth Inhibition: Continue to measure tumor volume throughout the study.

-

Survival: Monitor the mice for signs of morbidity and euthanize when necessary. Record the date of death or euthanasia to determine survival.

-

-

Pharmacodynamic Analysis (Optional): At the end of the study, tumors and plasma can be collected to measure tryptophan and kynurenine levels to confirm target engagement.

-

Data Analysis: Plot tumor growth curves and Kaplan-Meier survival curves. Perform statistical analysis to compare the different treatment groups.

Figure 3: Workflow for in vivo efficacy study.

Conclusion

This compound represents a promising therapeutic agent that targets a key mechanism of immune evasion in cancer. Its dual inhibitory activity against both IDO1 and TDO provides a comprehensive approach to blocking the immunosuppressive kynurenine pathway. The preclinical data, though limited in the public domain, suggests that this compound can enhance the efficacy of standard-of-care chemotherapy. Further research and clinical development are warranted to fully elucidate the therapeutic potential of this compound in various cancer types. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring this novel immunotherapeutic strategy.

References

- 1. Discovery of IACS-9779 and IACS-70465 as Potent Inhibitors Targeting Indoleamine 2,3-Dioxygenase 1 (IDO1) Apoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. TDO2 and tryptophan metabolites promote kynurenine/AhR signals to facilitate glioma progression and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]

Chiral Properties of IACS-8968: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IACS-8968 is a potent dual inhibitor of Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO), two key enzymes in the kynurenine pathway of tryptophan metabolism that are implicated in tumor immune evasion. As a chiral molecule, understanding the properties of its individual enantiomers is critical for the development of a stereochemically pure and potentially more effective therapeutic agent. This technical guide provides a comprehensive overview of the known chiral properties of IACS-8968, outlines representative experimental protocols for its synthesis, chiral separation, and biological evaluation, and details the signaling pathway it targets. It is important to note that specific quantitative data for the individual R- and S-enantiomers of IACS-8968 are not publicly available at the time of this writing. The information presented herein is based on the data available for the racemic mixture and established methodologies for analogous compounds.

Quantitative Data

Publicly available data on the inhibitory activity of IACS-8968 is for the racemic mixture. The individual potencies of the R- and S-enantiomers have not been disclosed in the scientific literature.

| Compound | Target | pIC50 | IC50 (nM) |

| IACS-8968 (Racemate) | IDO1 | 6.43 | ~37 |

| TDO | <5 | >10,000 | |

| IACS-8968 R-enantiomer | IDO1 | Not Publicly Available | Not Publicly Available |

| TDO | Not Publicly Available | Not Publicly Available | |

| IACS-8968 S-enantiomer | IDO1 | Not Publicly Available | Not Publicly Available |

| TDO | Not Publicly Available | Not Publicly Available |

Table 1: Inhibitory Potency of IACS-8968.[1][2][3] The pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. The IC50 value for IDO1 is approximated from the pIC50.

Signaling Pathway of IDO1/TDO Inhibition

IACS-8968 exerts its therapeutic effect by inhibiting the enzymatic activity of both IDO1 and TDO. These enzymes catalyze the first and rate-limiting step in the catabolism of the essential amino acid tryptophan, converting it to N-formylkynurenine, which is then rapidly converted to kynurenine. In the tumor microenvironment, the depletion of tryptophan and the accumulation of kynurenine and its downstream metabolites lead to the suppression of T-cell and Natural Killer (NK) cell activity and the promotion of regulatory T-cell (Treg) function, thereby enabling cancer cells to evade the host immune response. By blocking IDO1 and TDO, IACS-8968 aims to restore local tryptophan levels and reduce kynurenine production, thus reactivating the anti-tumor immune response.

Experimental Protocols

The following sections describe representative experimental protocols for the synthesis, chiral separation, and biological evaluation of a spirocyclic hydantoin like IACS-8968. These are generalized procedures based on the available scientific literature and may require optimization for IACS-8968 specifically.

Representative Synthesis of a Spirocyclic Hydantoin Core

The synthesis of spirocyclic hydantoins can be achieved through various methods. A common approach involves the Bucherer-Bergs reaction or a multi-step synthesis starting from a suitable ketone.

Workflow for Representative Synthesis:

Protocol:

-

Reaction Setup: In a sealed reaction vessel, dissolve the starting ketone (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Addition of Reagents: Add potassium cyanide (KCN, 1.5-2 equivalents) and ammonium carbonate ((NH4)2CO3, 3-5 equivalents) to the solution.

-

Reaction Conditions: Heat the mixture to 60-100 °C and stir for 12-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the crude spirohydantoin.

-

Purification: Collect the precipitate by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The separation of the R- and S-enantiomers of a racemic spirocyclic hydantoin can be achieved using chiral HPLC.

Workflow for Chiral HPLC Separation:

Protocol:

-

Instrumentation: A preparative or semi-preparative HPLC system equipped with a UV detector.

-

Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as Chiralpak® IA, IB, IC, or Chiralcel® OD, OJ is often effective for the separation of hydantoin derivatives.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol, ethanol, or methanol). The optimal ratio of the solvents needs to be determined empirically to achieve baseline separation of the enantiomers.

-

Sample Preparation: Dissolve the racemic IACS-8968 in the mobile phase or a compatible solvent.

-

Chromatographic Conditions:

-

Flow Rate: Typically 1-10 mL/min for semi-preparative HPLC.

-

Detection Wavelength: Determined by the UV absorbance maximum of IACS-8968.

-

Temperature: Room temperature is usually sufficient, but temperature can be varied to optimize separation.

-

-

Fraction Collection: Collect the eluting fractions corresponding to each enantiomer peak.

-

Enantiomeric Purity Analysis: The enantiomeric excess (ee) of the collected fractions should be determined using an analytical chiral HPLC method.

Cellular IDO1/TDO Inhibition Assay

The inhibitory activity of the IACS-8968 enantiomers on IDO1 and TDO can be determined using a cell-based assay that measures the production of kynurenine.

Workflow for Cellular Inhibition Assay:

Protocol:

-

Cell Culture: Use a human cancer cell line that expresses IDO1 (e.g., HeLa, SK-OV-3) or TDO (e.g., HEK293 cells transfected with a TDO expression vector). For IDO1, expression is often induced by treating the cells with interferon-gamma (IFN-γ) for 24-48 hours prior to the assay.

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the racemic IACS-8968 and its purified R- and S-enantiomers in cell culture medium. Add the compound dilutions to the cells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.

-

Kynurenine Measurement:

-

Colorimetric Method:

-

Collect the cell culture supernatant.

-

Add trichloroacetic acid (TCA) to precipitate proteins, and incubate to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new plate and add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).

-

Measure the absorbance at approximately 490 nm.

-

-

LC-MS/MS Method:

-

Collect the cell culture supernatant.

-

Perform protein precipitation with an organic solvent (e.g., methanol or acetonitrile) containing an internal standard.

-

Centrifuge and analyze the supernatant by LC-MS/MS to quantify kynurenine levels.

-

-

-

Data Analysis: Construct a dose-response curve by plotting the percentage of kynurenine production inhibition against the logarithm of the compound concentration. Calculate the IC50 value using non-linear regression analysis.

Conclusion

IACS-8968 is a promising dual inhibitor of IDO1 and TDO with potential applications in immuno-oncology. As a chiral compound, the full characterization of its individual enantiomers is a critical step in its preclinical and clinical development. While quantitative data on the specific activities of the R- and S-enantiomers of IACS-8968 are not currently in the public domain, this technical guide provides a framework for understanding its mechanism of action and outlines established methodologies for its synthesis, chiral separation, and biological evaluation. Further research is needed to elucidate the specific contributions of each enantiomer to the overall pharmacological profile of IACS-8968.

References

In-Depth Technical Guide: IACS-8968 S-enantiomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the S-enantiomer of IACS-8968, a dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). This document details its chemical properties, biological activity, and the methodologies relevant to its evaluation.

Core Compound Information

The S-enantiomer of IACS-8968 is a potent small molecule inhibitor targeting two key enzymes in the kynurenine pathway of tryptophan metabolism. Its systematic investigation is crucial for understanding its potential therapeutic applications, particularly in the field of immuno-oncology.

| Property | Value |

| Compound Name | IACS-8968 S-enantiomer |

| Synonyms | IDO/TDO Inhibitor (S-enantiomer) |

| CAS Number | 2239305-70-3[1][2] |

| Molecular Formula | C₁₇H₁₈F₃N₅O₂ |

| Molecular Weight | 381.35 g/mol |

| Chemical Structure | (S)-8-(7-(trifluoromethyl)imidazo[1,5-a]pyridin-5-yl)-6,6-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |

| SMILES | O=C(N1)N[C@@]2(C(C)(C)CN(C3=CC(C(F)(F)F)=CC4=CN=CN34)CC2)C1=O[1] |

Biological Activity

Signaling Pathway

This compound exerts its biological effects by inhibiting the IDO1 and TDO enzymes, which are critical regulators of the kynurenine pathway. This pathway is a primary route for tryptophan catabolism. In the tumor microenvironment, the upregulation of IDO1 and/or TDO leads to the depletion of tryptophan and the accumulation of kynurenine and its downstream metabolites. This metabolic alteration suppresses the proliferation and function of effector T cells and natural killer (NK) cells, while promoting the activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). The net effect is the creation of an immunosuppressive environment that allows cancer cells to evade immune surveillance.

By inhibiting IDO1 and TDO, the this compound is expected to reverse this immunosuppression. The inhibition of these enzymes would lead to an increase in local tryptophan levels and a decrease in the production of immunosuppressive kynurenine metabolites. This, in turn, is hypothesized to restore the activity of anti-tumor immune cells, thereby promoting an immune-mediated attack on cancer cells.

Figure 1: Proposed mechanism of action for this compound.

Experimental Protocols

Detailed experimental protocols for the specific evaluation of this compound are not publicly available. However, based on standard methodologies for assessing IDO1 and TDO inhibitors, the following experimental workflows can be proposed.

In Vitro Enzyme Inhibition Assay

This assay is designed to determine the direct inhibitory effect of the compound on the enzymatic activity of purified recombinant IDO1 and TDO.

Figure 2: Workflow for in vitro IDO1/TDO enzyme inhibition assay.

Materials:

-

Recombinant human IDO1 and TDO enzymes

-

L-Tryptophan (substrate)

-

Cofactors (e.g., ascorbic acid, methylene blue)

-

Assay buffer (e.g., potassium phosphate buffer)

-

This compound

-

Stop solution (e.g., trichloroacetic acid)

-

Detection reagent (e.g., p-dimethylaminobenzaldehyde)

-

96-well microplates

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the this compound.

-

In a 96-well plate, add the recombinant enzyme and the test compound at various concentrations. Include appropriate controls (no enzyme, no inhibitor).

-

Pre-incubate the enzyme and inhibitor.

-

Initiate the reaction by adding L-tryptophan.

-

Incubate the plate at 37°C for a specified time.

-

Terminate the reaction by adding a stop solution.

-

Add the detection reagent to quantify the amount of kynurenine produced by measuring the absorbance at a specific wavelength (e.g., 480 nm).

-

Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

Cell-Based IDO1/TDO Inhibition Assay

This assay measures the ability of the compound to inhibit IDO1 and/or TDO activity within a cellular context.

Figure 3: Workflow for cell-based IDO1/TDO inhibition assay.

Materials:

-

A cell line that expresses IDO1 (e.g., IFN-γ stimulated SK-OV-3 or HeLa cells) or TDO (e.g., glioblastoma cell lines).

-

Cell culture medium and supplements.

-

This compound.

-

Reagents for kynurenine detection.

-

Cell culture plates.

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere.

-

If necessary, stimulate the cells to induce IDO1 expression (e.g., with IFN-γ).

-

Treat the cells with various concentrations of the this compound.

-

Incubate for a sufficient period to allow for tryptophan metabolism.

-

Collect the cell culture supernatant.

-

Measure the concentration of kynurenine in the supernatant using an appropriate method (e.g., colorimetric assay or LC-MS/MS).

-

Determine the IC₅₀ value of the compound in the cellular context.

Summary

The S-enantiomer of IACS-8968 represents a promising lead compound for the development of novel cancer immunotherapies due to its dual inhibitory activity against IDO1 and TDO. Further research is warranted to fully elucidate the specific pharmacological profile of this enantiomer, including its precise potency, selectivity, and in vivo efficacy. The experimental frameworks provided in this guide offer a starting point for the comprehensive evaluation of this and similar compounds.

References

IACS-8968 S-enantiomer in Immuno-Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic inhibition of the tryptophan-catabolizing enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) represents a promising frontier in immuno-oncology. By disrupting the immunosuppressive kynurenine pathway within the tumor microenvironment, these inhibitors aim to restore and invigorate anti-tumor immune responses. IACS-8968 has been identified as a dual inhibitor of both IDO1 and TDO. This technical guide focuses on the S-enantiomer of IACS-8968, providing an in-depth overview of its mechanistic rationale, relevant signaling pathways, and the experimental methodologies used to characterize this class of inhibitors. While specific preclinical and clinical data for the IACS-8968 S-enantiomer are not extensively available in the public domain, this guide furnishes a comprehensive framework for its investigation based on the established principles of IDO/TDO inhibition.

Introduction: The Kynurenine Pathway and Immune Evasion in Cancer

Tumors employ a variety of mechanisms to evade immune surveillance and destruction. One of the key metabolic pathways implicated in this process is the kynurenine pathway of tryptophan metabolism. The enzymes IDO1 and TDO catalyze the initial, rate-limiting step of this pathway, converting the essential amino acid tryptophan into N-formylkynurenine, which is rapidly converted to kynurenine.

The consequences of IDO1 and TDO activation in the tumor microenvironment are twofold:

-

Tryptophan Depletion: The local depletion of tryptophan starves proliferating T cells, which are highly dependent on this essential amino acid for their activation and function. This leads to T cell anergy and apoptosis.

-

Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites acts as a potent immunosuppressive signal. Kynurenine activates the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor expressed in various immune cells, leading to the differentiation and activation of regulatory T cells (Tregs) and the suppression of effector T cell and natural killer (NK) cell function.

Given the significant roles of both IDO1 and TDO in mediating tumor-induced immunosuppression, dual inhibition presents a compelling therapeutic strategy to comprehensively block this escape mechanism.

This compound: A Dual IDO1/TDO Inhibitor

IACS-8968 is a small molecule designed to inhibit both IDO1 and TDO. As a chiral molecule, it exists as two non-superimposable mirror images, or enantiomers: the S-enantiomer and the R-enantiomer. It is crucial to characterize the pharmacological activity of individual enantiomers, as they can exhibit different potency, selectivity, and metabolic profiles. This guide specifically addresses the this compound.

Mechanism of Action

The this compound is hypothesized to exert its anti-tumor effects by competitively inhibiting the enzymatic activity of both IDO1 and TDO. By blocking these enzymes, the S-enantiomer is expected to:

-

Increase Tryptophan Availability: Restore local tryptophan concentrations within the tumor microenvironment, thereby supporting the proliferation and effector function of anti-tumor T cells.

-

Reduce Kynurenine Production: Decrease the levels of immunosuppressive kynurenine and its metabolites, thus preventing the activation of the AhR signaling pathway in immune cells.

-

Enhance Anti-Tumor Immunity: The net effect of these actions is a shift from an immunosuppressive to an immunopermissive tumor microenvironment, facilitating a more robust and effective anti-tumor immune response.

Signaling Pathways

The inhibition of IDO1 and TDO by the this compound directly impacts the kynurenine signaling pathway, which in turn modulates downstream immune cell signaling.

Quantitative Data

As of the latest available information, specific quantitative preclinical or clinical data for the this compound is not publicly available in peer-reviewed literature. The following table provides a template for how such data would be presented. Data for representative dual IDO/TDO inhibitors are often characterized by their half-maximal inhibitory concentrations (IC50) in biochemical and cell-based assays.

Table 1: Representative Data for a Dual IDO1/TDO Inhibitor

| Assay Type | Target | IC50 (nM) | Cell Line/System | Reference |

| Biochemical Assay | hIDO1 | [Value] | Recombinant enzyme | [Citation] |

| Biochemical Assay | hTDO | [Value] | Recombinant enzyme | [Citation] |

| Cell-based Assay | IDO1 | [Value] | IFNγ-stimulated HeLa cells | [Citation] |

| Cell-based Assay | TDO | [Value] | TDO-expressing P815 cells | [Citation] |

Note: The values in this table are placeholders and should be replaced with specific experimental data when available.

Experimental Protocols

The following sections detail generalized protocols for key experiments used to characterize dual IDO1/TDO inhibitors like the this compound.

In Vitro IDO1 and TDO Inhibition Assays

Objective: To determine the potency of the this compound in inhibiting the enzymatic activity of IDO1 and TDO.

Methodology: HeLa Cell-Based IDO1 Assay

-

Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

-

IDO1 Induction: Seed HeLa cells in a 96-well plate and treat with human IFN-γ (e.g., 100 ng/mL) for 24-48 hours to induce IDO1 expression.

-

Inhibitor Treatment: Add serial dilutions of the this compound to the cells and incubate for a defined period (e.g., 1 hour).

-

Tryptophan Addition: Add L-tryptophan to the culture medium to a final concentration of, for example, 200 µM.

-

Incubation: Incubate the plate for 16-24 hours at 37°C.

-

Kynurenine Measurement: Collect the cell culture supernatant and measure the kynurenine concentration using a colorimetric assay with Ehrlich's reagent or by LC-MS/MS.

-

Data Analysis: Calculate the percent inhibition of kynurenine production at each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Methodology: TDO-Expressing Cell-Based Assay

A similar protocol can be followed using a cell line that constitutively expresses TDO, such as the P815 mastocytoma cell line, or a cell line engineered to overexpress TDO. No IFN-γ stimulation is required for these cells.

T Cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR)

Objective: To assess the ability of the this compound to rescue T cell proliferation from IDO/TDO-mediated suppression.

Methodology:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors. Generate monocyte-derived dendritic cells (DCs) and isolate allogeneic CD4+ or CD8+ T cells.

-

IDO/TDO Induction in DCs: Treat DCs with IFN-γ to induce IDO1 expression or use TDO-expressing DCs.

-

T Cell Labeling: Label the T cells with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE).

-

Co-culture: Co-culture the DCs and CFSE-labeled T cells at an appropriate ratio (e.g., 1:10 DC:T cell) in the presence of serial dilutions of the this compound or a vehicle control.

-

Incubation: Incubate the co-culture for 3 to 5 days.

-

Flow Cytometry Analysis: Harvest the cells and analyze T cell proliferation by flow cytometry. Proliferation is measured by the dilution of the CFSE dye in the T cell population.

-

Data Analysis: Quantify the percentage of proliferated T cells in each treatment group.

In Vivo Tumor Models

Objective: To evaluate the anti-tumor efficacy of the this compound in a preclinical animal model.

Methodology: Syngeneic Mouse Tumor Model

-

Tumor Cell Implantation: Implant a murine tumor cell line known to express IDO1 and/or TDO (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma) subcutaneously into immunocompetent mice (e.g., C57BL/6).

-

Treatment: Once tumors are established, randomize the mice into treatment groups: vehicle control, this compound alone, a checkpoint inhibitor (e.g., anti-PD-1) alone, and the combination of this compound and the checkpoint inhibitor.

-

Dosing: Administer the this compound orally or via another appropriate route at a predetermined dose and schedule.

-

Tumor Growth Monitoring: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

-

Pharmacodynamic Analysis: At the end of the study, collect tumors and spleens for analysis of immune cell infiltration (e.g., by flow cytometry or immunohistochemistry) and measurement of tryptophan and kynurenine levels.

-

Data Analysis: Compare tumor growth rates and survival between the different treatment groups.

Conclusion and Future Directions

The dual inhibition of IDO1 and TDO is a rational and promising approach in immuno-oncology. The this compound, as a potential dual inhibitor, warrants further investigation to elucidate its specific preclinical and clinical activity. Future studies should focus on obtaining robust quantitative data on its potency and selectivity, defining its pharmacokinetic and pharmacodynamic profile, and evaluating its efficacy in various preclinical cancer models, both as a monotherapy and in combination with other immunotherapies such as checkpoint inhibitors. The detailed experimental protocols and the mechanistic framework provided in this guide offer a solid foundation for the continued development and evaluation of the this compound as a potential novel cancer therapeutic.

IACS-8968 S-enantiomer: A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tryptophan-to-kynurenine metabolic pathway, primarily regulated by the enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), has emerged as a critical axis in tumor immune evasion. By depleting the essential amino acid tryptophan and producing immunosuppressive kynurenine metabolites, cancer cells can create a microenvironment that fosters tolerance and inhibits anti-tumor immune responses. IACS-8968, and specifically its S-enantiomer, has been identified as a potent dual inhibitor of both IDO1 and TDO. This technical guide provides a comprehensive overview of the IACS-8968 S-enantiomer for cancer research applications. It details its mechanism of action, provides key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling tumor cells to sustain their growth and evade immune surveillance. One key metabolic pathway that has garnered significant attention in immuno-oncology is the catabolism of tryptophan. Two rate-limiting enzymes, IDO1 and TDO, initiate this pathway, leading to the production of kynurenine and other downstream metabolites. Elevated expression of IDO1 and/or TDO in the tumor microenvironment is associated with poor prognosis in various cancers. The resulting tryptophan depletion can arrest T-cell proliferation, while the accumulation of kynurenine can induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs), further dampening the anti-tumor immune response.

Dual inhibition of both IDO1 and TDO presents a promising therapeutic strategy to overcome this immunosuppressive mechanism. IACS-8968 is a small molecule inhibitor that has been developed to target both of these enzymes. As with many chiral molecules in drug development, the individual enantiomers of a racemic mixture can exhibit different pharmacological properties. This guide focuses on the S-enantiomer of IACS-8968, a potent dual inhibitor of IDO1 and TDO.

Mechanism of Action

The this compound exerts its anti-cancer effects by competitively inhibiting the enzymatic activity of both IDO1 and TDO. This dual inhibition leads to a reduction in the conversion of tryptophan to kynurenine within the tumor microenvironment. The restoration of tryptophan levels and the decrease in kynurenine concentration are hypothesized to reverse the immunosuppressive effects mediated by this pathway. This, in turn, is expected to enhance the proliferation and effector function of anti-tumor T-cells, leading to an improved immune response against the tumor.

The downstream effects of IDO1/TDO inhibition include the modulation of various immune cell types and signaling pathways. By blocking the production of kynurenine, the this compound prevents the activation of the aryl hydrocarbon receptor (AhR), a transcription factor that is activated by kynurenine and contributes to the immunosuppressive phenotype.

Quantitative Data

The following table summarizes the available quantitative data for the this compound.

| Parameter | Target | Value | Reference |

| pIC50 | IDO1 | 6.43 | [1] |

| pIC50 | TDO | <5 | [1] |

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Signaling Pathways and Experimental Workflows

IDO/TDO Signaling Pathway

The following diagram illustrates the central role of IDO1 and TDO in tryptophan metabolism and the proposed mechanism of action for the this compound.

Experimental Workflow: In Vitro Enzyme Inhibition Assay

This diagram outlines a typical workflow for assessing the inhibitory activity of the this compound against IDO1 and TDO enzymes.

Experimental Workflow: In Vivo Xenograft Efficacy Study

The following diagram provides a logical flow for evaluating the in vivo anti-tumor efficacy of the this compound in a mouse xenograft model.

Experimental Protocols

The following sections provide generalized protocols for key experiments relevant to the evaluation of the this compound. These should be adapted and optimized for specific experimental conditions.

In Vitro IDO1/TDO Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the this compound against recombinant human IDO1 and TDO enzymes.

Materials:

-

Recombinant human IDO1 and TDO enzymes

-

This compound

-

L-Tryptophan

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

-

Cofactors (e.g., ascorbic acid, methylene blue)

-

Catalase

-

96-well microplates

-

Incubator

-

Plate reader or HPLC-MS/MS system

Procedure:

-

Prepare a serial dilution of the this compound in an appropriate solvent (e.g., DMSO) and then in assay buffer.

-

In a 96-well plate, add the diluted this compound or vehicle control.

-

Add the recombinant IDO1 or TDO enzyme to each well.

-

Incubate the plate for a predetermined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding L-tryptophan to each well.

-

Incubate the plate for a specified duration (e.g., 60 minutes) at 37°C.

-

Stop the reaction by adding a stopping agent (e.g., trichloroacetic acid).

-

Measure the production of kynurenine. This can be done spectrophotometrically by converting N-formylkynurenine to kynurenine and measuring the absorbance at a specific wavelength, or more sensitively and specifically by using HPLC-MS/MS.

-

Calculate the percent inhibition for each concentration of the this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cell-Based Kynurenine Production Assay

Objective: To assess the ability of the this compound to inhibit IDO1 and/or TDO activity in a cellular context.

Materials:

-

Cancer cell line known to express IDO1 (e.g., IFN-γ stimulated HeLa or SK-OV-3 cells) or TDO (e.g., A172 glioblastoma cells).

-

This compound

-

Cell culture medium

-

L-Tryptophan (optional, can be supplemented)

-

Interferon-gamma (IFN-γ) for inducing IDO1 expression

-

96-well cell culture plates

-

CO2 incubator

-

HPLC-MS/MS system

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

For IDO1-expressing cells, stimulate with IFN-γ for 24-48 hours to induce enzyme expression.

-

Treat the cells with a serial dilution of the this compound for a specified duration (e.g., 24-72 hours).

-

Collect the cell culture supernatant.

-

Analyze the concentration of kynurenine and tryptophan in the supernatant using a validated LC-MS/MS method.

-

Normalize the kynurenine levels to the cell number or protein concentration if significant cytotoxicity is observed.

-

Calculate the percent inhibition of kynurenine production for each concentration of the this compound.

-

Determine the IC50 value in the cellular context.

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of the this compound in a preclinical mouse model of cancer.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line for implantation

-

This compound

-

Vehicle for formulation (e.g., a mixture of DMSO, PEG300, Tween 80, and saline)

-

Calipers for tumor measurement

-

Analytical balance for body weight measurement

Procedure:

-

Subcutaneously implant a suspension of human tumor cells into the flank of the immunocompromised mice.

-

Monitor tumor growth regularly using calipers.

-

Once the tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Prepare the formulation of the this compound and the vehicle control.

-

Administer the treatment (e.g., orally or intraperitoneally) to the mice according to the planned dosing schedule and duration.

-

Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

-

At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and collect tumors and blood samples.

-

Analyze the tumors for pharmacodynamic markers (e.g., kynurenine and tryptophan levels, immune cell infiltration).

-

Analyze the plasma for pharmacokinetic parameters of the this compound.

-

Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy.

Conclusion

The this compound is a potent dual inhibitor of IDO1 and TDO, representing a promising agent for cancer immunotherapy research. By targeting a key metabolic pathway of immune evasion, this compound has the potential to restore anti-tumor immunity. The information and protocols provided in this technical guide are intended to facilitate further investigation into the preclinical efficacy and mechanism of action of the this compound in various cancer models. Further research is warranted to fully elucidate its therapeutic potential, both as a monotherapy and in combination with other anti-cancer agents.

References

Technical Guide: Interrogating the MAPK/ERK Signaling Pathway for Therapeutic Development

Audience: Researchers, scientists, and drug development professionals.

Content Type: An in-depth technical guide.

Introduction

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is a critical signaling hub that translates extracellular signals into a variety of cellular responses, including proliferation, differentiation, survival, and apoptosis.[1] This pathway is a central regulator of cell fate and is frequently dysregulated in numerous diseases, most notably in cancer, making it a primary focus for therapeutic intervention.[1][2] The Ras-Raf-MEK-ERK cascade is the best-understood MAPK pathway and plays a crucial role in integrating signals from growth factors.[2][3]

This guide provides a technical overview of the MAPK/ERK pathway's core mechanics, presents quantitative data on key protein interactions, and details essential experimental protocols for its study. Furthermore, it explores the application of cutting-edge technologies like CRISPR-Cas9 for robust target validation within this pathway, offering a methodological framework for drug development professionals.

The Canonical MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a tiered kinase cascade that relays signals from the cell surface to the nucleus.[1][2]

Core Mechanism:

-

Initiation: The pathway is typically activated by the binding of extracellular growth factors (e.g., EGF) to their corresponding Receptor Tyrosine Kinases (RTKs) on the cell surface.[1][3]

-

Ras Activation: This binding triggers receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins like Grb2. Grb2, in a complex with the guanine nucleotide exchange factor SOS, activates the small GTPase Ras by facilitating the exchange of GDP for GTP.[1][2]

-

Kinase Cascade: Activated Ras (Ras-GTP) recruits and activates the MAP3K, RAF. RAF then phosphorylates and activates the MAP2K, MEK, which in turn phosphorylates and activates the MAPK, ERK.[1][2][4]

-

Cellular Response: Activated, phosphorylated ERK (pERK) translocates to the nucleus, where it phosphorylates and regulates numerous transcription factors (e.g., c-Fos, c-Myc), leading to changes in gene expression that drive cellular responses like proliferation and survival.[1][2][5]

Methodologies for Pathway Interrogation

Quantitative Analysis of Protein-Protein Interactions

Understanding the binding affinities between kinases and their substrates is crucial for drug development. Surface Plasmon Resonance (SPR) is a powerful technique for the quantitative, real-time analysis of these interactions.[6]

Table 1: Binding Dissociation Constants (KD) of ERK2 with Substrate Proteins

| Substrate Protein | Interacting Motifs | KD (μM) |

|---|---|---|

| ELK-1 | DEF and DEJL motifs | 0.25 |

| RSK-1 | DEJL motif | 0.15 |

| c-Fos | DEF motif | 0.97 |

Data obtained via Surface Plasmon Resonance (SPR) analysis.[6]

Experimental Protocol: Surface Plasmon Resonance (SPR) for ERK2-Substrate Interaction

This protocol provides a generalized workflow for determining binding kinetics between ERK2 and its substrates.

-

Immobilization:

-

Covalently immobilize purified recombinant ERK2 protein onto a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry. A target immobilization level of ~2000-4000 Response Units (RU) is typically aimed for.

-

Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Inject ERK2 protein (at ~20 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface.

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.

-

A reference flow cell should be prepared similarly but without the protein to allow for background signal subtraction.

-

-

Binding Analysis:

-

Prepare a dilution series of the purified substrate protein (analyte, e.g., ELK-1) in a suitable running buffer (e.g., HBS-EP+). Concentrations should span a range that brackets the expected KD (e.g., 0.05 µM to 5 µM).

-

Inject the analyte solutions sequentially over both the ERK2-immobilized surface and the reference surface at a constant flow rate (e.g., 30 µL/min). Include several buffer-only injections for baseline stability checks and double referencing.

-

Allow for an association phase followed by a dissociation phase where only running buffer flows over the chip.

-

-

Data Processing and Analysis:

-

Subtract the reference cell signal from the active cell signal for each injection to correct for bulk refractive index changes and non-specific binding.

-

Subtract a buffer-only injection (blank) to correct for system drift.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the analysis software provided with the SPR instrument.

-

This fitting process will yield the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

Target Validation Using CRISPR-Cas9

CRISPR-Cas9 gene editing is a powerful tool for validating the role of specific genes in a signaling pathway.[7][8] Unlike transient methods like RNAi, CRISPR creates a permanent gene knockout, which can produce a more definitive phenotype and provide higher confidence in the target's role in disease biology.[8][9] This is crucial for confirming that inhibiting a specific protein in the MAPK/ERK pathway will have the desired therapeutic effect.

The workflow involves designing a guide RNA (gRNA) specific to the target gene, introducing it along with the Cas9 nuclease into cells, and then assessing the functional consequences of the gene knockout.

Experimental Protocol: CRISPR-Cas9 Knockout for Target Validation

This protocol outlines the steps to validate a kinase (e.g., BRAF) as a therapeutic target in a cancer cell line.

-

gRNA Design and Cloning:

-

Design two or more unique gRNAs targeting early exons of the gene of interest (e.g., BRAF) using a publicly available design tool (e.g., CHOPCHOP, Synthego).

-

Synthesize the corresponding DNA oligonucleotides.

-

Anneal the complementary oligos and ligate the resulting duplex into a lentiviral vector that co-expresses the Cas9 nuclease and the gRNA cassette. A vector containing a selection marker (e.g., puromycin resistance) is recommended.

-

-

Lentivirus Production:

-

Co-transfect HEK293T cells with the gRNA/Cas9-expressing plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.

-

Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

-

Concentrate the virus and determine its titer.

-

-

Transduction and Selection:

-

Transduce the target cancer cell line (e.g., a melanoma line with a known BRAF mutation) with the lentivirus at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one viral particle.

-

Two days post-transduction, apply selection pressure (e.g., puromycin) to eliminate non-transduced cells.

-

-

Generation of Knockout Clones:

-

After selection, dilute the cells and plate them into 96-well plates at a density of ~0.5 cells/well to isolate single-cell clones.

-

Expand the resulting colonies.

-

-

Validation of Knockout:

-

Genomic DNA: Extract genomic DNA from expanded clones. PCR amplify the region targeted by the gRNA and analyze by Sanger sequencing and TIDE/ICE analysis to confirm the presence of insertions/deletions (indels).

-

Protein Expression: Perform a Western blot using an antibody against the target protein to confirm the absence of its expression in the knockout clones compared to wild-type controls.

-

-

Functional Assays:

-

Compare the phenotype of the knockout clones to the wild-type cells.

-

Proliferation Assay: Seed equal numbers of knockout and wild-type cells and measure proliferation over several days using a method like the MTS assay or cell counting.

-

Colony Formation Assay: Plate cells at low density and allow them to grow for 1-2 weeks. Stain and quantify the colonies to assess anchorage-independent growth.

-

Apoptosis Assay: Measure markers of apoptosis (e.g., cleaved caspase-3 by Western blot, or Annexin V staining by flow cytometry) to determine if loss of the target induces cell death.

-

Logical Workflow for Inhibitor Validation

The discovery and validation of a new drug targeting the MAPK/ERK pathway follows a logical progression to ensure only the most promising candidates advance through the pipeline.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 3. Mathematical Modeling and Inference of Epidermal Growth Factor-Induced Mitogen-Activated Protein Kinase Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]

- 6. Quantitative Analysis of ERK2 Interactions with Substrate Proteins: ROLES FOR KINASE DOCKING DOMAINS AND ACTIVITY IN DETERMINING BINDING AFFINITY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selectscience.net [selectscience.net]

- 8. biocompare.com [biocompare.com]

- 9. criver.com [criver.com]

IACS-8968 S-enantiomer: A Technical Guide to Cell-Based Assay Guidelines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core cell-based assay guidelines for the investigation of IACS-8968 S-enantiomer, a potent dual inhibitor of indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO). This document outlines the fundamental signaling pathways affected by this compound and offers detailed experimental protocols for key in vitro assays to evaluate its biological activity.

Introduction to IACS-8968 and its Mechanism of Action

IACS-8968 is a small molecule inhibitor that targets two critical enzymes in the kynurenine pathway of tryptophan metabolism: IDO1 and TDO.[1][2][3][4] Both enzymes catalyze the initial and rate-limiting step of converting the essential amino acid tryptophan into N-formylkynurenine, which is subsequently converted to kynurenine. The S-enantiomer of IACS-8968 is a specific stereoisomer of this inhibitor.

The accumulation of kynurenine in the tumor microenvironment has immunosuppressive effects, primarily through the activation of the aryl hydrocarbon receptor (AhR) on various immune cells, leading to the suppression of T-cell proliferation and function. By inhibiting IDO1 and TDO, this compound effectively reduces kynurenine production, thereby alleviating immunosuppression and promoting an anti-tumor immune response.

The racemic mixture of IACS-8968 has shown potent inhibition of IDO1 and TDO. While specific data for the S-enantiomer is not publicly available, the pIC50 values for the racemate provide a strong indication of its potency.

| Target | pIC50 (Racemic IACS-8968) |

| IDO1 | 6.43[1][2][4] |

| TDO | <5[1][2][4] |

Signaling Pathway

The inhibitory action of this compound on IDO1 and TDO initiates a cascade of downstream effects, primarily centered on the tryptophan-kynurenine-AhR signaling axis. The following diagram illustrates this pathway.

Experimental Workflow for Cell-Based Assays

A typical workflow for evaluating the in vitro efficacy of this compound involves a series of cell-based assays to determine its impact on target enzyme activity, downstream signaling, and cellular functions.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the cellular activity of this compound. These protocols are based on established methods for evaluating IDO/TDO inhibitors and can be adapted for specific cell lines and experimental conditions.

Kynurenine Production Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of IDO1 and TDO in a cellular context.

Objective: To quantify the reduction in kynurenine production in cells expressing IDO1 and/or TDO following treatment with this compound.

Materials:

-

IDO1/TDO-expressing cell line (e.g., IFN-γ stimulated cancer cell lines like HeLa or SK-OV-3 for IDO1; glioblastoma cell lines like U87-MG for TDO).

-

Cell culture medium and supplements.

-

This compound.

-

Tryptophan solution.

-

Reagents for kynurenine detection (e.g., Ehrlich's reagent or LC-MS/MS).

-

96-well cell culture plates.

Protocol:

-

Cell Seeding: Seed the IDO1/TDO-expressing cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).

-

Induction (for IDO1): If using an inducible IDO1 expression system, add the inducing agent (e.g., IFN-γ) to the wells.

-

Tryptophan Addition: Add tryptophan to the wells to a final concentration that is optimal for the specific cell line's enzyme activity.

-

Incubation: Incubate the plate for a specified period (e.g., 24-72 hours) at 37°C in a CO2 incubator.

-

Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

-

Kynurenine Measurement: Quantify the kynurenine concentration in the supernatant. This can be done using a colorimetric method with Ehrlich's reagent or a more sensitive method like LC-MS/MS.

-

Data Analysis: Calculate the percentage of inhibition of kynurenine production for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay

This assay is crucial to ensure that the observed reduction in kynurenine is due to specific enzyme inhibition and not a result of general cytotoxicity.